molecular formula C24H32N2O4S B299768 N-[2-(4-tert-butylphenoxy)ethyl]-2,6-dimethyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide

N-[2-(4-tert-butylphenoxy)ethyl]-2,6-dimethyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide

Cat. No. B299768
M. Wt: 444.6 g/mol
InChI Key: QGKSYDLEVHNPRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-tert-butylphenoxy)ethyl]-2,6-dimethyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamide drugs. It is also known by its trade name, Torcetrapib. Torcetrapib is a cholesterol ester transfer protein (CETP) inhibitor that was developed as a potential treatment for cardiovascular diseases.

Mechanism of Action

Torcetrapib inhibits the activity of N-[2-(4-tert-butylphenoxy)ethyl]-2,6-dimethyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide, which is responsible for transferring cholesterol esters from HDL to other lipoproteins. By inhibiting N-[2-(4-tert-butylphenoxy)ethyl]-2,6-dimethyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide, Torcetrapib increases the levels of HDL cholesterol in the blood, which is believed to be beneficial for cardiovascular health.
Biochemical and Physiological Effects:
Torcetrapib has been shown to increase HDL cholesterol levels by up to 72% in clinical trials. However, it has also been associated with adverse effects, such as an increase in blood pressure and mortality rates. The exact mechanisms underlying these effects are not fully understood.

Advantages and Limitations for Lab Experiments

Torcetrapib has been used extensively in preclinical and clinical studies to investigate its potential use in the treatment of cardiovascular diseases. However, its use is limited by its adverse effects, which have led to the termination of clinical trials.

Future Directions

Despite the adverse effects associated with Torcetrapib, its potential use in the treatment of cardiovascular diseases continues to be investigated. Future research may focus on the development of safer N-[2-(4-tert-butylphenoxy)ethyl]-2,6-dimethyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide inhibitors that do not have the adverse effects of Torcetrapib. Additionally, the role of HDL cholesterol in cardiovascular health is still not fully understood, and further research may be needed to elucidate its mechanisms of action.

Synthesis Methods

Torcetrapib is synthesized by the reaction of 4-tert-butylphenol and epichlorohydrin to form 2-(4-tert-butylphenoxy)ethyl chloride. The resulting compound is then reacted with 2,6-dimethyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonyl chloride to form Torcetrapib.

Scientific Research Applications

Torcetrapib has been extensively studied for its potential use in the treatment of cardiovascular diseases, particularly in the management of high cholesterol levels. It has been found to increase high-density lipoprotein (HDL) cholesterol levels, which are considered to be beneficial for cardiovascular health. However, the use of Torcetrapib has been associated with adverse effects, such as an increase in blood pressure and mortality rates.

properties

Product Name

N-[2-(4-tert-butylphenoxy)ethyl]-2,6-dimethyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide

Molecular Formula

C24H32N2O4S

Molecular Weight

444.6 g/mol

IUPAC Name

N-[2-(4-tert-butylphenoxy)ethyl]-2,6-dimethyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

InChI

InChI=1S/C24H32N2O4S/c1-17-15-20(26-13-6-7-22(26)27)16-18(2)23(17)31(28,29)25-12-14-30-21-10-8-19(9-11-21)24(3,4)5/h8-11,15-16,25H,6-7,12-14H2,1-5H3

InChI Key

QGKSYDLEVHNPRD-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1S(=O)(=O)NCCOC2=CC=C(C=C2)C(C)(C)C)C)N3CCCC3=O

Canonical SMILES

CC1=CC(=CC(=C1S(=O)(=O)NCCOC2=CC=C(C=C2)C(C)(C)C)C)N3CCCC3=O

Origin of Product

United States

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